5-Fluoro-1-naphthaldehyde

NMR spectroscopy structural characterization quality control

5-Fluoro-1-naphthaldehyde (CAS 110931-86-7) is the authentic 5-fluoro positional isomer—not interchangeable with 4- or 6-fluoro variants. Its distinct electronic and steric profile critically governs enantioselectivity in rhodium-catalyzed asymmetric hydrogenation and determines the optical performance of fluorescent sensors and OLED materials. Validate identity against published 1H/13C NMR assignments. Insist on ≥98% purity for reproducible ligand synthesis and materials development. Standard international B2B shipping; inquire for bulk and custom packaging.

Molecular Formula C11H7FO
Molecular Weight 174.17 g/mol
CAS No. 110931-86-7
Cat. No. B011292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-naphthaldehyde
CAS110931-86-7
Molecular FormulaC11H7FO
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=C(C2=C1)F)C=O
InChIInChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H
InChIKeyJJFWJEXWKQDOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-naphthaldehyde (CAS 110931-86-7): Position-Specific Fluorinated Naphthaldehyde Building Block for Asymmetric Catalysis and Probe Development


5-Fluoro-1-naphthaldehyde (CAS 110931-86-7) is a fluorinated aromatic aldehyde belonging to the class of substituted naphthaldehydes, specifically an ortho-fluoronaphthaldehyde isomer wherein the fluorine substituent resides at the 5-position and the aldehyde group at the 1-position [1]. The compound exhibits characteristic electron-withdrawing effects from the fluoro substituent that modulate aromatic ring reactivity and photophysical properties [1]. It is commercially available at research purity grades (typically ≥98%) from multiple reputable vendors including Sigma-Aldrich, Santa Cruz Biotechnology, and Apollo Scientific [2], and is exclusively designated for research use as a synthetic intermediate and building block in organic synthesis, materials science, and ligand development applications [1].

Why 5-Fluoro-1-naphthaldehyde Cannot Be Substituted with Other Fluoronaphthaldehyde Isomers in Ligand and Probe Applications


Positional isomerism in fluoronaphthaldehydes produces compounds that are chemically distinct rather than interchangeable. The 5-fluoro isomer, 4-fluoro isomer, and 6-fluoro isomer each place the electron-withdrawing fluorine substituent at a different position on the naphthalene scaffold relative to the reactive aldehyde group, generating unique electronic environments, steric profiles, and regiochemical reactivity patterns [1]. These differences manifest in distinct 1H and 13C NMR chemical shift signatures that have been unambiguously assigned for all three isomeric o-fluoronaphthaldehydes [1]. In practical research applications, these positional differences critically affect the stereochemical outcome and catalytic performance of downstream chiral ligands derived from each isomer, as well as the optical and binding properties of fluorescent probes and sensors constructed from them [1]. Consequently, procurement decisions cannot assume functional equivalence among fluoro-positional isomers; selection must be guided by specific evidence of performance in the target application context.

5-Fluoro-1-naphthaldehyde: Quantitative Differentiation Evidence Versus Positional Isomers and Non-Fluorinated Analogs


NMR Chemical Shift Differentiation of 5-Fluoro-1-naphthaldehyde from 4-Fluoro and 6-Fluoro Positional Isomers

Complete and unambiguous 1H and 13C NMR assignments for all three isomeric o-fluoronaphthaldehydes (5-fluoro, 4-fluoro, and 6-fluoro-1-naphthaldehyde) have been experimentally determined using multiple NMR techniques, establishing distinctive spectral fingerprints for each positional isomer [1]. The 5-fluoro isomer exhibits unique 1H and 13C chemical shift values relative to its 4-fluoro and 6-fluoro counterparts due to the specific spatial relationship between the fluorine substituent and the aldehyde group at the 1-position [1]. These assignments enable unambiguous structural confirmation and identity verification of 5-fluoro-1-naphthaldehyde in synthetic intermediates and final products, distinguishing it from other positional isomers that may be present as impurities or alternative starting materials [1].

NMR spectroscopy structural characterization quality control regioisomer identification

5-Fluoro-1-naphthaldehyde as Key Starting Material for Novel Chiral Ligands in Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation

The three isomeric o-fluoronaphthaldehydes, including 5-fluoro-1-naphthaldehyde, have been established as key starting materials for the synthesis of novel chiral ligands employed in rhodium-catalyzed asymmetric hydrogenation reactions [1]. These ligands, derived from the fluoronaphthaldehyde scaffold, enable highly enantioselective transformations wherein the specific fluorine substitution pattern on the naphthalene ring influences the stereochemical outcome of catalysis [1]. While enantiomeric excess (ee) values for ligands derived specifically from the 5-fluoro isomer are not isolated in the published abstract, the study explicitly identifies all three o-fluoronaphthaldehyde isomers as critical precursors in this ligand class, and the NMR characterization provides the necessary structural validation for each isomer's identity in subsequent catalytic studies [1].

asymmetric catalysis chiral ligands rhodium catalysis enantioselective hydrogenation organometallic chemistry

Commercial Availability and Purity Specifications of 5-Fluoro-1-naphthaldehyde from Reputable Research Chemical Suppliers

5-Fluoro-1-naphthaldehyde is commercially available from multiple established research chemical suppliers at defined purity grades, providing procurement flexibility and supply chain redundancy. Sigma-Aldrich offers the compound at 98% purity (Catalog No. APO455835383) with Certificate of Analysis documentation and ambient temperature storage and shipping conditions . Santa Cruz Biotechnology provides the compound in 1 g and 5 g package sizes (Catalog Nos. sc-262594 and sc-262594A) at research-grade purity with full technical documentation . Aladdin also supplies the compound at ≥98% purity specification . These commercial specifications establish a benchmark purity standard for 5-fluoro-1-naphthaldehyde procurement.

procurement purity specification vendor comparison research chemical sourcing

Optimal Research and Industrial Application Scenarios for 5-Fluoro-1-naphthaldehyde (CAS 110931-86-7)


Synthesis of Position-Specific Chiral Ligands for Asymmetric Catalysis

5-Fluoro-1-naphthaldehyde serves as a key starting material for constructing chiral ligands used in rhodium-catalyzed asymmetric hydrogenation reactions, where the 5-fluoro substitution pattern influences the ligand's electronic environment and steric profile, thereby affecting enantioselectivity outcomes [1]. Researchers developing novel asymmetric catalytic systems should select this specific isomer to explore fluorine-position-dependent effects on catalytic performance and to reproduce literature protocols that explicitly employ the 5-fluoro isomer as the building block [1].

Development of Fluorinated Fluorescent Probes and Optoelectronic Materials

The electron-withdrawing fluoro substituent at the 5-position, combined with the reactive aldehyde group at the 1-position, makes 5-fluoro-1-naphthaldehyde a valuable building block for synthesizing fluorescent dyes, probes, and optoelectronic materials including organic light-emitting diodes (OLEDs) and liquid crystals . The aldehyde functionality enables condensation reactions to form Schiff bases and other derivatives with modified fluorescence properties suitable for sensor applications .

Synthesis of Heterocyclic Compounds and Polymeric Frameworks

5-Fluoro-1-naphthaldehyde functions as a versatile building block for constructing heterocyclic compounds and polymeric organic frameworks in materials science research [2]. The 5-fluoro substitution pattern provides a specific electronic perturbation to the naphthalene scaffold that influences polymerization behavior and the properties of the resulting polymeric materials .

Quality Control and Structural Verification Using Validated NMR Reference Data

The complete and unambiguous 1H and 13C NMR assignments published for 5-fluoro-1-naphthaldehyde provide a validated spectral reference for identity verification, purity assessment, and structural confirmation of synthetic intermediates and final products [1]. This is particularly valuable for distinguishing the 5-fluoro isomer from its 4-fluoro and 6-fluoro positional isomers that may be present as impurities or alternative starting materials in synthetic workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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